molecular formula C20H17ClN2O2S2 B2367708 Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate CAS No. 391866-80-1

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2367708
CAS No.: 391866-80-1
M. Wt: 416.94
InChI Key: ZHYOBIURHVHBLT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The unique structure of this compound, which includes a thiophene ring and a thioureido group, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources. The thioureido group is then introduced through a reaction with thiourea derivatives under specific conditions .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 3-(3-(4-chlorophenyl)thioureido)-5-phenylthiophene-2-carboxylate can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines a thiophene ring with a thioureido group, leading to its diverse range of applications and biological activities.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)carbamothioylamino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-2-25-19(24)18-16(12-17(27-18)13-6-4-3-5-7-13)23-20(26)22-15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYOBIURHVHBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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